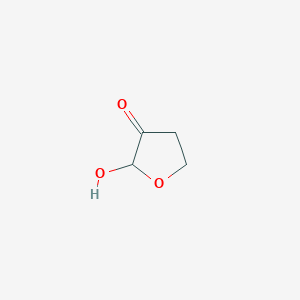
2-Hydroxyoxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxydihydrofuran-3(2H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-α,β-unsaturated ketones with sulfur ylides. This reaction typically proceeds with the formation of a trans isomer as the principal product . Another method involves the reaction of substituted 2-arylidenepropane-1,3-diones with pyridinium ylides, yielding a broad range of 2,3-dihydrofurans .
Industrial Production Methods
Industrial production of 2-Hydroxydihydrofuran-3(2H)-one often involves the use of catalytic processes to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application. For instance, the use of pyridinium ylides generated in situ from pyridinium salts and 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere has been reported .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxydihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxydihydrofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
2-Hydroxydihydrofuran-3(2H)-one can be compared with other similar compounds, such as:
2-Methylene-2,3-dihydrofuran-3-ones: These compounds have a similar furan ring structure but differ in the presence of a methylene group instead of a hydroxyl group.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are of interest as inhibitors of aldose reductase and antimalarial agents.
Propiedades
Número CAS |
214121-89-8 |
|---|---|
Fórmula molecular |
C4H6O3 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
2-hydroxyoxolan-3-one |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h4,6H,1-2H2 |
Clave InChI |
JQIIGVQREAWZBF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


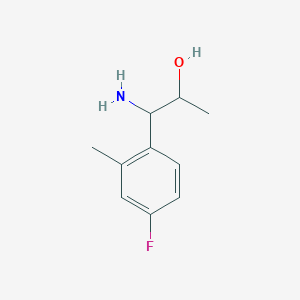
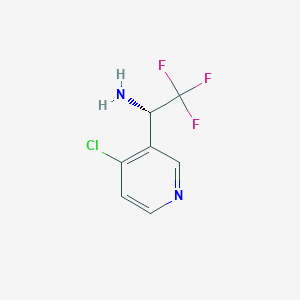
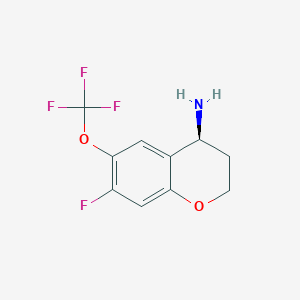
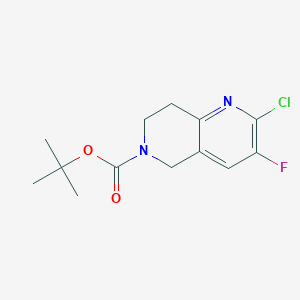

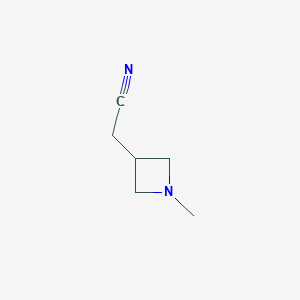
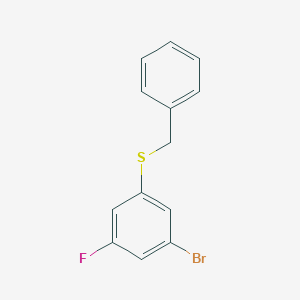
![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)

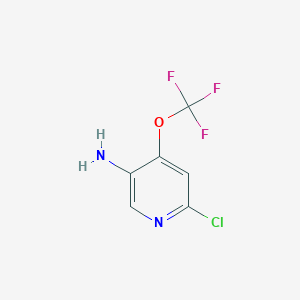
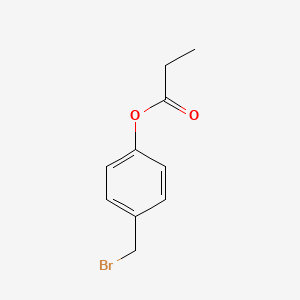
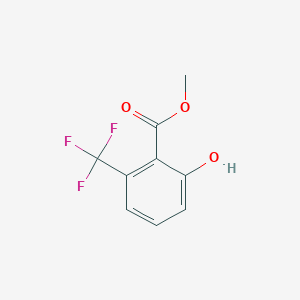
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)
